molecular formula C19H22N4O2S B10991757 3-(3-acetyl-1H-indol-1-yl)-N-[(2Z)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide

3-(3-acetyl-1H-indol-1-yl)-N-[(2Z)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide

Cat. No.: B10991757
M. Wt: 370.5 g/mol
InChI Key: OTSFDWLRQKYKJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-acetyl-1H-indol-1-yl)-N-[(2Z)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide is a complex organic compound that features an indole ring, a thiadiazole ring, and an amide linkage

Preparation Methods

The synthesis of 3-(3-acetyl-1H-indol-1-yl)-N-[(2Z)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide typically involves multi-step organic reactions. The synthetic route may start with the preparation of the indole derivative, followed by the introduction of the acetyl group. The thiadiazole ring is then synthesized and coupled with the indole derivative through an amide bond formation. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

3-(3-acetyl-1H-indol-1-yl)-N-[(2Z)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-acetyl-1H-indol-1-yl)-N-[(2Z)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide involves its interaction with molecular targets such as enzymes or receptors. The indole and thiadiazole rings can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, which can modulate the activity of the target molecules. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar compounds include other indole derivatives and thiadiazole-containing molecules. Compared to these compounds, 3-(3-acetyl-1H-indol-1-yl)-N-[(2Z)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct chemical reactivity and biological activity, making it a valuable compound for research and development .

Properties

Molecular Formula

C19H22N4O2S

Molecular Weight

370.5 g/mol

IUPAC Name

3-(3-acetylindol-1-yl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]propanamide

InChI

InChI=1S/C19H22N4O2S/c1-12(2)10-18-21-22-19(26-18)20-17(25)8-9-23-11-15(13(3)24)14-6-4-5-7-16(14)23/h4-7,11-12H,8-10H2,1-3H3,(H,20,22,25)

InChI Key

OTSFDWLRQKYKJM-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NN=C(S1)NC(=O)CCN2C=C(C3=CC=CC=C32)C(=O)C

Origin of Product

United States

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